1,3-Dihydro-3,4,8-trimethyl-2H-imidazo(4,5-f)quinoxalin-2-one oxime
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Overview
Description
1,3-Dihydro-3,4,8-trimethyl-2H-imidazo(4,5-f)quinoxalin-2-one oxime is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazoquinoxaline core with three methyl groups and an oxime functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-3,4,8-trimethyl-2H-imidazo(4,5-f)quinoxalin-2-one oxime typically involves the following steps:
Formation of the Imidazoquinoxaline Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2,3-diaminopyridine derivatives.
Introduction of Methyl Groups: Methylation reactions are performed using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Oxime Formation: The oxime functional group is introduced by reacting the corresponding ketone or aldehyde derivative with hydroxylamine hydrochloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-3,4,8-trimethyl-2H-imidazo(4,5-f)quinoxalin-2-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Nitrile oxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1,3-Dihydro-3,4,8-trimethyl-2H-imidazo(4,5-f)quinoxalin-2-one oxime has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dihydro-3,4,8-trimethyl-2H-imidazo(4,5-f)quinoxalin-2-one oxime involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one
- 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene
- 1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro(2H-benzopyran-2,2′-indoline)
Uniqueness
1,3-Dihydro-3,4,8-trimethyl-2H-imidazo(4,5-f)quinoxalin-2-one oxime is unique due to its specific substitution pattern and the presence of an oxime group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
155473-41-9 |
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Molecular Formula |
C12H13N5O |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-(3,4,8-trimethylimidazo[4,5-f]quinoxalin-2-yl)hydroxylamine |
InChI |
InChI=1S/C12H13N5O/c1-6-4-8-9(14-7(2)5-13-8)10-11(6)17(3)12(15-10)16-18/h4-5,18H,1-3H3,(H,15,16) |
InChI Key |
FAEGZXDOQIXBDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)NO)C)C |
Origin of Product |
United States |
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